molecular formula C7H12F3N B3199628 N-(2,2,2-trifluoroethyl)cyclopentanamine CAS No. 1017024-34-8

N-(2,2,2-trifluoroethyl)cyclopentanamine

Cat. No.: B3199628
CAS No.: 1017024-34-8
M. Wt: 167.17 g/mol
InChI Key: YDZJAXDALRSDQG-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)cyclopentanamine is an organic compound with the molecular formula C7H12F3N It is a cyclopentane derivative where the amine group is substituted with a 2,2,2-trifluoroethyl group

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethyl group.

Safety and Hazards

N-(2,2,2-Trifluoroethyl)cyclopentanamine is classified as dangerous according to the GHS classification system . It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)cyclopentanamine typically involves the reaction of cyclopentylamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction can be carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclopentanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The cyclopentane ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like THF or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclopentanamines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines or other reduced products.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)cyclohexylamine
  • N-(2,2,2-trifluoroethyl)cyclobutylamine
  • N-(2,2,2-trifluoroethyl)cyclopropylamine

Uniqueness

N-(2,2,2-trifluoroethyl)cyclopentanamine is unique due to its specific ring size and the presence of the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs with different ring sizes. The trifluoroethyl group also enhances the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-11-6-3-1-2-4-6/h6,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZJAXDALRSDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017024-34-8
Record name N-(2,2,2-trifluoroethyl)cyclopentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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